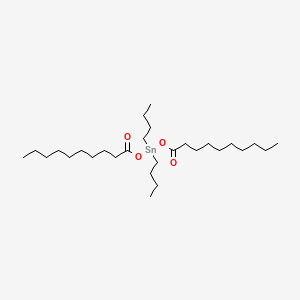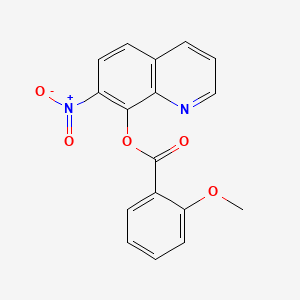
2,3-Dihydro-3-methyl-2-(3-methyl-3H-benzothiazol-2-ylidene)benzothiazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,3-Dihydro-3-methyl-2-(3-methyl-3H-benzothiazol-2-ylidene)benzothiazole is an organic compound with the molecular formula C₁₆H₁₄N₂S₂ and a molecular weight of 298.426 g/mol . This compound is characterized by its unique structure, which includes two benzothiazole rings connected by a dihydro-methylidene bridge. It is known for its applications in various fields, including chemistry, biology, and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-dihydro-3-methyl-2-(3-methyl-3H-benzothiazol-2-ylidene)benzothiazole typically involves the condensation of 3-methyl-2-benzothiazolinone with an appropriate aldehyde under acidic conditions . The reaction is usually carried out in a solvent such as ethanol or toluene, with the addition of a catalyst like p-toluenesulfonic acid to facilitate the condensation process .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and reaction time. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process. The use of high-purity starting materials and rigorous purification techniques, such as recrystallization and chromatography, ensures the production of high-quality this compound .
Analyse Chemischer Reaktionen
Types of Reactions
2,3-Dihydro-3-methyl-2-(3-methyl-3H-benzothiazol-2-ylidene)benzothiazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the compound into its dihydro derivatives using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as a solvent.
Reduction: Sodium borohydride, lithium aluminum hydride, ethanol as a solvent.
Substitution: Halogenating agents, nucleophiles like amines or thiols, solvents like dichloromethane or acetonitrile.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Dihydro derivatives.
Substitution: Functionalized benzothiazole derivatives.
Wissenschaftliche Forschungsanwendungen
2,3-Dihydro-3-methyl-2-(3-methyl-3H-benzothiazol-2-ylidene)benzothiazole has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals
Wirkmechanismus
The mechanism of action of 2,3-dihydro-3-methyl-2-(3-methyl-3H-benzothiazol-2-ylidene)benzothiazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in microbial growth, thereby exhibiting antimicrobial properties .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-Methyl-2-benzothiazolinone: A precursor in the synthesis of 2,3-dihydro-3-methyl-2-(3-methyl-3H-benzothiazol-2-ylidene)benzothiazole.
2,3-Dihydro-3-methyl-2-oxobenzo[d]thiazole-6-carbaldehyde: Another benzothiazole derivative with potential antifungal activity.
Uniqueness
This compound stands out due to its unique structure, which allows for diverse chemical modifications and applications. Its ability to undergo various chemical reactions and its potential biological activities make it a valuable compound in scientific research and industrial applications .
Eigenschaften
CAS-Nummer |
2786-70-1 |
|---|---|
Molekularformel |
C16H14N2S2 |
Molekulargewicht |
298.4 g/mol |
IUPAC-Name |
(2Z)-3-methyl-2-(3-methyl-1,3-benzothiazol-2-ylidene)-1,3-benzothiazole |
InChI |
InChI=1S/C16H14N2S2/c1-17-11-7-3-5-9-13(11)19-15(17)16-18(2)12-8-4-6-10-14(12)20-16/h3-10H,1-2H3/b16-15- |
InChI-Schlüssel |
JEEADTZIVQECKP-NXVVXOECSA-N |
Isomerische SMILES |
CN\1C2=CC=CC=C2S/C1=C\3/N(C4=CC=CC=C4S3)C |
Kanonische SMILES |
CN1C2=CC=CC=C2SC1=C3N(C4=CC=CC=C4S3)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-(2-Chlorophenyl)-1-[2-(2-chlorophenyl)-4-nitrophenoxy]-4-nitrobenzene](/img/structure/B13741955.png)
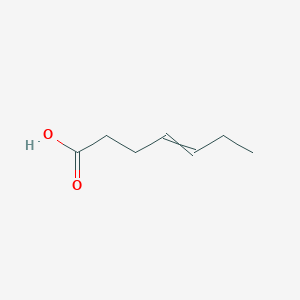

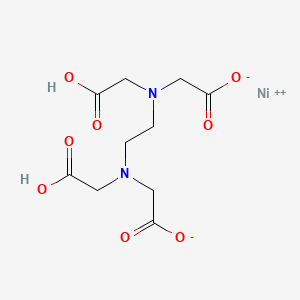
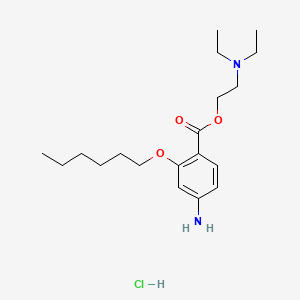


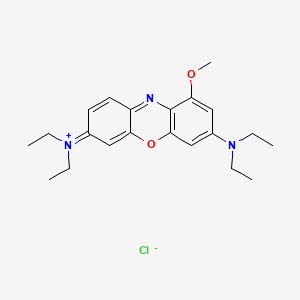
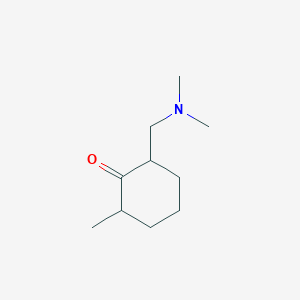
![Dimethyl [2-(4-{[3-(benzyloxy)phenyl]sulfanyl}-2-chlorophenyl)ethyl](methoxy)propanedioate](/img/structure/B13741991.png)

![6-(Methylamino)hexane-1,2,3,4,5-pentol;2-[2,4,6-triiodo-3,5-bis(methylcarbamoyl)phenoxy]hexanoic acid](/img/structure/B13741999.png)
